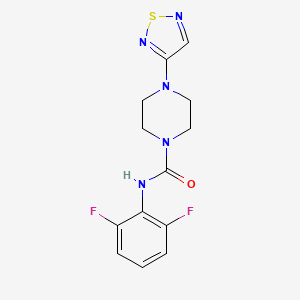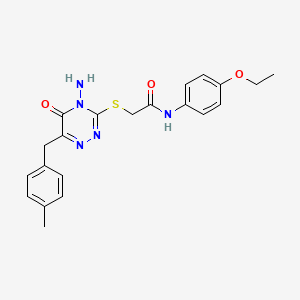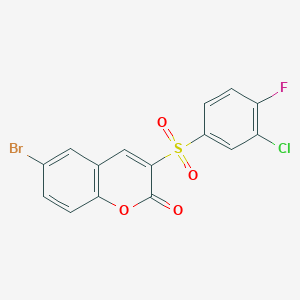![molecular formula C13H15N3O B2376897 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline CAS No. 2200542-28-3](/img/structure/B2376897.png)
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.283.
Métodos De Preparación
The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline involves the reaction of quinoxaline derivatives with 1-methylpyrrolidine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .
Análisis De Reacciones Químicas
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent. In medicine, it may have applications in drug development. In industry, it is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline can be compared with other similar compounds, such as pyrrolidine derivatives and quinoxaline derivatives. These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the pyrrolidine and quinoxaline moieties, which may confer distinct properties and applications .
Similar Compounds:Propiedades
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16-7-6-10(9-16)17-13-8-14-11-4-2-3-5-12(11)15-13/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKFJKWTQQSRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-6-(4-methylbenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2376815.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2376816.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)

![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)
![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)
![5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide](/img/structure/B2376827.png)



![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)


![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)
